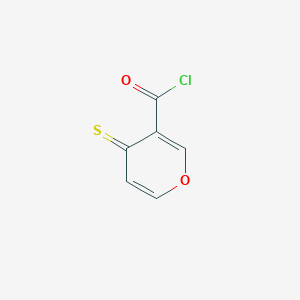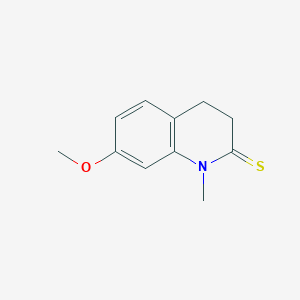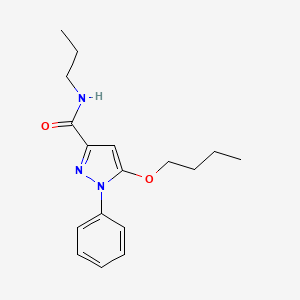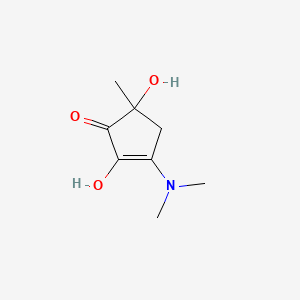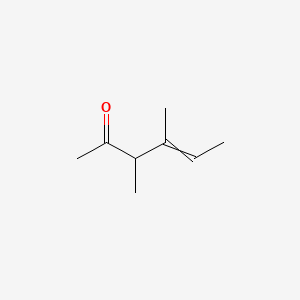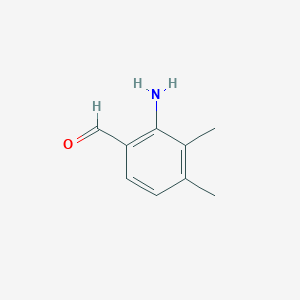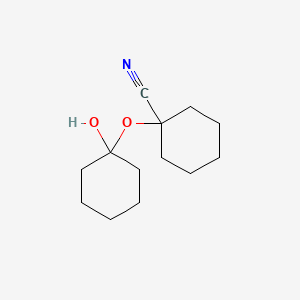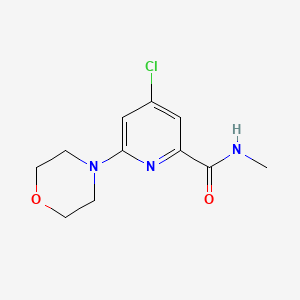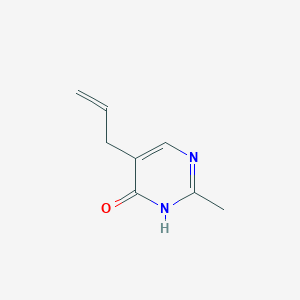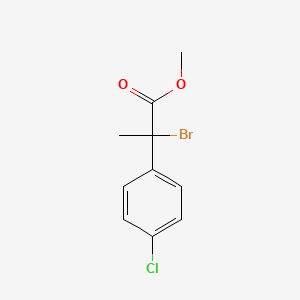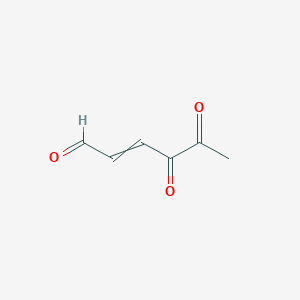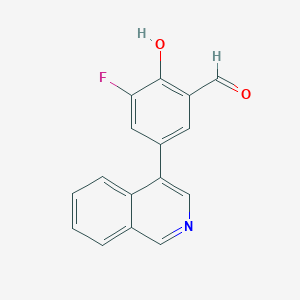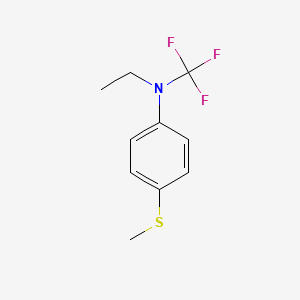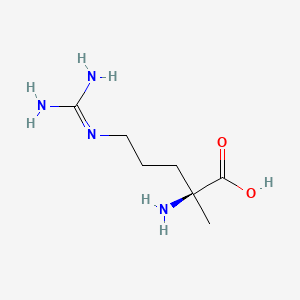
2-Methylarginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylarginine, also known as N-monomethylarginine, is a methylated derivative of the amino acid arginine. It is a significant biochemical tool used in the study of nitric oxide synthesis and its physiological roles. This compound is known for its inhibitory effects on nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a critical signaling molecule in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylarginine typically involves the methylation of arginine. One common method is the reaction of arginine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the guanidine group of arginine .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as enzymatic methylation using protein arginine methyltransferases. These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine to the guanidine group of arginine, producing this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylarginine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to arginine.
Substitution: The guanidine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides can react with the guanidine group under basic conditions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Arginine.
Substitution: Various substituted guanidine derivatives.
Applications De Recherche Scientifique
2-Methylarginine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other complex molecules.
Biology: It serves as a tool to study the role of nitric oxide in cellular signaling and vascular function.
Medicine: It is investigated for its potential therapeutic effects in conditions related to nitric oxide dysregulation, such as hypertension and cardiovascular diseases.
Industry: It is used in the production of nitric oxide synthase inhibitors for research and therapeutic purposes
Mécanisme D'action
2-Methylarginine exerts its effects primarily by inhibiting nitric oxide synthase. This inhibition reduces the production of nitric oxide, a molecule involved in vasodilation, neurotransmission, and immune response. The molecular target of this compound is the active site of nitric oxide synthase, where it competes with arginine, the natural substrate of the enzyme .
Comparaison Avec Des Composés Similaires
- Asymmetric dimethylarginine (ADMA)
- Symmetric dimethylarginine (SDMA)
- N-Propyl-L-arginine
Comparison: 2-Methylarginine is unique in its selective inhibition of nitric oxide synthase compared to other methylated arginine derivatives. While ADMA and SDMA also inhibit nitric oxide synthase, they do so with different potencies and specificities. N-Propyl-L-arginine, on the other hand, is a more potent inhibitor but is less commonly used in research .
Propriétés
Numéro CAS |
59574-26-4 |
|---|---|
Formule moléculaire |
C7H16N4O2 |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)-2-methylpentanoic acid |
InChI |
InChI=1S/C7H16N4O2/c1-7(10,5(12)13)3-2-4-11-6(8)9/h2-4,10H2,1H3,(H,12,13)(H4,8,9,11)/t7-/m0/s1 |
Clé InChI |
LKRMSSDDHQZQHJ-ZETCQYMHSA-N |
SMILES isomérique |
C[C@](CCCN=C(N)N)(C(=O)O)N |
SMILES canonique |
CC(CCCN=C(N)N)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


